Fmoc-5-chloro-DL-tryptophan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

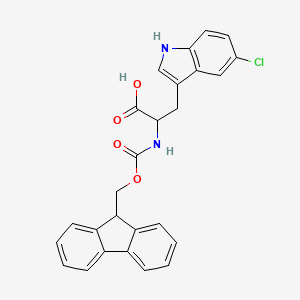

Fmoc-5-chloro-DL-tryptophan is a derivative of tryptophan, an essential amino acid used in the biosynthesis of proteins. This compound is characterized by the presence of a 5-chloro substituent on the indole ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group. The molecular formula of this compound is C26H21ClN2O4, and it has a molecular weight of 460.92 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Fmoc-5-chloro-DL-tryptophan is typically synthesized through solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The synthesis involves the following steps:

Fmoc Protection: The amino group of 5-chloro-DL-tryptophan is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).

Coupling: The Fmoc-protected amino acid is then coupled to a resin-bound peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The Fmoc group is removed using a base such as piperidine, allowing the next amino acid to be added to the growing peptide chain.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

化学反応の分析

Types of Reactions

Fmoc-5-chloro-DL-tryptophan undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the indole ring can be substituted with other nucleophiles.

Coupling Reactions: The Fmoc group allows for coupling with other amino acids or peptides.

Deprotection Reactions: The Fmoc group can be removed under basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

Coupling: DIC and HOBt are commonly used for coupling reactions.

Deprotection: Piperidine is used for Fmoc deprotection.

Major Products

The major products formed from these reactions include substituted tryptophan derivatives, peptides, and deprotected amino acids .

科学的研究の応用

Peptide Synthesis

Fmoc-5-chloro-DL-tryptophan is primarily utilized as a building block in the synthesis of peptides with specific functionalities. It allows for the incorporation of tryptophan into peptide sequences, which can be tailored for various biological activities.

Protein Studies

Researchers employ this compound to study protein structure and function. By incorporating this compound into peptides, scientists can investigate how structural modifications affect protein interactions and biological activity.

Therapeutic Development

The compound plays a role in developing peptide-based therapeutics. Its unique properties can enhance drug efficacy, making it valuable in designing new therapeutic agents targeting specific diseases.

Industrial Applications

In industrial settings, this compound is used to produce specialized peptides for various applications, including pharmaceuticals and biotechnology.

Case Studies and Findings

Research has demonstrated that compounds similar to this compound exhibit diverse biological activities:

Antitumor Activity

Studies on fluorinated derivatives indicate potential antitumor properties, suggesting that halogen substitutions can enhance therapeutic efficacy .

Antibacterial Properties

Investigations into related diarylpentanoids have shown significant antibacterial activity against various pathogens, indicating that structural modifications can lead to enhanced bioactivity .

Protein Interaction Studies

Incorporation into peptides has been used to probe interactions with specific proteins, revealing insights into binding affinities and specificity influenced by the chlorine substitution .

作用機序

The mechanism of action of Fmoc-5-chloro-DL-tryptophan involves its incorporation into peptides, where it can influence the peptide’s structure and function. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The 5-chloro substituent can affect the electronic properties of the indole ring, potentially altering the peptide’s biological activity .

類似化合物との比較

Similar Compounds

- Fmoc-5-benzyloxy-DL-tryptophan

- Fmoc-3-fluoro-DL-tyrosine

- Fmoc-alpha-methyl-DL-glutamic acid

Uniqueness

Fmoc-5-chloro-DL-tryptophan is unique due to the presence of the 5-chloro substituent, which can impart different electronic and steric properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable for designing peptides with specific characteristics .

生物活性

Fmoc-5-chloro-DL-tryptophan is a modified amino acid that plays a significant role in peptide synthesis and biological research. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for solid-phase peptide synthesis (SPPS), and a chlorine atom at the 5-position of the indole ring, which imparts unique electronic properties that can influence biological activity.

Structure and Functional Groups

This compound is characterized by the following structural features:

- Amino Acid Family: Tryptophan

- Functional Groups: Halogen (Chlorine)

- Backbone Modification: L-amino acid analogs

The chemical structure can be represented as follows:

| Property | Description |

|---|---|

| CAS Number | 1219398-51-2 |

| SMILES | O=C(O)C@HNC(OCC3C4=CC=CC=C4C5=CC=CC=C35)=O |

Synthesis Methodology

The synthesis of this compound typically involves several key steps:

- Fmoc Protection: The amino group of 5-chloro-DL-tryptophan is protected using Fmoc-Cl in the presence of a base like diisopropylethylamine (DIPEA).

- Coupling: The Fmoc-protected amino acid is coupled to a resin-bound peptide chain utilizing coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

- Deprotection: The Fmoc group is removed with a base such as piperidine, allowing for the addition of subsequent amino acids to the peptide chain .

The biological activity of this compound is primarily attributed to its incorporation into peptides, where it can significantly influence the structure and function of these peptides. The presence of the chlorine atom alters the electronic properties of the indole ring, potentially affecting interactions with proteins and other biomolecules.

Applications in Research

This compound serves various roles in scientific research:

- Peptide Synthesis: It is utilized as a building block for synthesizing peptides with specific functionalities.

- Protein Studies: Researchers use it to study protein structure and function, particularly in understanding how modifications impact biological activity.

- Therapeutic Development: It plays a role in developing peptide-based therapeutics, leveraging its unique properties to enhance drug efficacy .

Case Studies and Findings

Research has demonstrated that compounds similar to this compound exhibit diverse biological activities:

- Antitumor Activity: Studies on fluorinated derivatives indicate potential antitumor properties, suggesting that halogen substitutions can enhance therapeutic efficacy .

- Antibacterial Properties: Investigations into related diarylpentanoids have shown significant antibacterial activity against various pathogens, indicating that structural modifications can lead to enhanced bioactivity .

- Protein Interaction Studies: Incorporation into peptides has been used to probe interactions with specific proteins, revealing insights into binding affinities and specificity influenced by the chlorine substitution.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated or chlorinated amino acids:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-5-fluoro-DL-tryptophan | Fluorine substitution instead of chlorine | Different reactivity profile |

| 5-fluoro-L-tryptophan | L-isomer without Fmoc protection | Directly affects protein function |

| Fmoc-3-fluoro-L-tyrosine | Fluorination at a different position | Alters aromatic interactions |

| 5-bromo-L-tryptophan | Bromination instead of fluorination | Different electronic properties |

This table highlights how variations in halogen substitutions can lead to distinct biological activities and applications in peptide synthesis.

特性

IUPAC Name |

3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVDPQCSRZAYPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。